molecular formula C17H21F2NO4 B8249306 O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Cat. No.: B8249306
M. Wt: 341.35 g/mol
InChI Key: IAHCRUINQDEMFA-UHFFFAOYSA-N
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Description

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C17H21F2NO4. It is characterized by the presence of a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Substitution with Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through nucleophilic substitution reactions using benzyl chloride and tert-butyl bromide, respectively.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and tert-butyl bromide in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The benzyl and tert-butyl groups contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

Uniqueness

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-9-13(17(18,19)11-20)14(21)23-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCRUINQDEMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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